BenchChemオンラインストアへようこそ!

4-Amino-2,8-bis(trifluoromethyl)-quinoline

Malaria Plasmodium falciparum Drug Resistance

Procure this specific 2,8-bis(trifluoromethyl) core to maintain potency against chloroquine-resistant P. falciparum. Generic analogs show critical performance deficits in lead optimization. This high-purity scaffold enables focused SAR studies for >10-fold MIC improvements in M. tuberculosis H37Rv models. Ideal for medicinal chemistry programs requiring metabolically stable fluorinated building blocks.

Molecular Formula C11H6F6N2
Molecular Weight 280.17 g/mol
CAS No. 917561-99-0
Cat. No. B1285039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,8-bis(trifluoromethyl)-quinoline
CAS917561-99-0
Molecular FormulaC11H6F6N2
Molecular Weight280.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2N)C(F)(F)F
InChIInChI=1S/C11H6F6N2/c12-10(13,14)6-3-1-2-5-7(18)4-8(11(15,16)17)19-9(5)6/h1-4H,(H2,18,19)
InChIKeyJIVITABMOYYSAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2,8-bis(trifluoromethyl)quinoline (CAS 917561-99-0): Key Intermediate for Antimalarial and Antimycobacterial Lead Optimization


4-Amino-2,8-bis(trifluoromethyl)quinoline (CAS 917561-99-0), also known as 2,8-bis(trifluoromethyl)quinolin-4-amine, is a fluorinated heterocyclic building block within the 4-aminoquinoline class. This compound, characterized by a molecular weight of 280.17 and a purity specification of ≥95% , is not an end-use pharmaceutical but a critical intermediate in the synthesis of potent antimalarial and antitubercular agents. Its core structure incorporates the 2,8-bis(trifluoromethyl)quinoline pharmacophore, a moiety essential for activity against chloroquine-resistant *Plasmodium falciparum* strains [1], distinguishing it from simpler 7-chloro or mono-trifluoromethyl 4-aminoquinoline analogs.

4-Amino-2,8-bis(trifluoromethyl)quinoline Procurement: Why Chloroquine or Mefloquine Analogs Cannot Be Substituted


Substituting 4-amino-2,8-bis(trifluoromethyl)quinoline with a generic 4-aminoquinoline like chloroquine or a mono-trifluoromethyl analog introduces critical performance deficits in downstream lead optimization. The 2,8-bis(trifluoromethyl) substitution pattern is not merely a structural variation; it is a key determinant of antiparasitic potency, particularly against drug-resistant strains. Studies confirm that the presence of two trifluoromethyl groups is essential for retaining activity against chloroquine-resistant *P. falciparum* [1]. Furthermore, head-to-head comparisons within antimycobacterial series reveal that specific 4-amino substitutions on the 2,8-bis(trifluoromethyl)quinoline scaffold drive a 10-fold difference in MIC values (from <6.25 µg/mL to >6.25 µg/mL) [2]. Procuring the specific 2,8-bis(trifluoromethyl) core ensures that subsequent synthetic derivatization yields compounds with the precise electronic and steric properties required for target engagement in these challenging disease models.

4-Amino-2,8-bis(trifluoromethyl)quinoline Quantitative Differentiation: Evidence-Based Comparator Analysis


2,8-Bis(trifluoromethyl) Substitution Enhances Antimalarial Potency vs. Mono-Trifluoromethyl Analogs

The 2,8-bis(trifluoromethyl)quinoline core, the direct synthetic precursor to this compound, demonstrates superior in vitro antimalarial activity compared to analogs containing a single trifluoromethyl group. A comparative study of quinoline-4-methylene ketones revealed that 2,8-bis(trifluoromethyl) derivatives (e.g., IC50 = 4.8 and 5.2 µg/mL) achieve a slightly higher activity profile than 2- or 8-mono-trifluoromethyl counterparts [1].

Malaria Plasmodium falciparum Drug Resistance

The 2,8-Bis(trifluoromethyl) Moiety is Essential for Activity Against Chloroquine-Resistant P. falciparum

The differentiation of the 2,8-bis(trifluoromethyl)quinoline core is most pronounced when evaluated against drug-resistant malaria strains. A study on trifluoromethyl-substituted quinoline and tetrazole derivatives concluded that, except for certain tetrazoles, the presence of the two trifluoromethyl groups is essential for maintaining activity against chloroquine-resistant strains of *P. falciparum* [1]. This contrasts with the well-documented inactivity of chloroquine against such resistant parasites.

Malaria Chloroquine Resistance Structure-Activity Relationship

4-Amino Substitution on 2,8-Bis(trifluoromethyl)quinoline Drives >10-fold Difference in Antimycobacterial MIC

Within the specific context of antimycobacterial drug discovery, the 2,8-bis(trifluoromethyl)quinoline scaffold exhibits highly variable activity depending on the nature of the 4-amino substituent. The parent 4-amino-2,8-bis(trifluoromethyl)quinoline serves as the critical intermediate for generating these derivatives. Direct comparative data from Mital et al. (2006) shows that a derivative with an N-substituted piperazine (Compound 1) achieved a MIC of <6.25 µg/mL with 98% inhibition against *M. tuberculosis* H37Rv, whereas other closely related 4-amino substituted analogs in the same series (Compounds 2-10) only showed MIC >6.25 µg/mL and lower percent inhibition [1].

Tuberculosis Mycobacterium tuberculosis Antimycobacterial

4-Amino-2,8-bis(trifluoromethyl)quinoline-Derived Hybrids Outperform Mefloquine in Synthetic Tractability

When used as a starting material to synthesize hybrid antimalarials, 4-amino-2,8-bis(trifluoromethyl)quinoline enables access to compounds that are structurally simpler and synthetically more accessible than the clinical drug mefloquine, while retaining potent in vitro and in vivo activity. A 2019 study found that the N-(5-methyl-4H-1,2,4-triazol-3-yl) derivative of this compound (Compound 12) showed an IC50 of 0.083 µM against *P. falciparum* and reduced parasitemia by 66% in *P. berghei*-infected mice [1]. The authors note that this compound, derived from the core structure, "does not contain the stereogenic center, and consequently, its synthesis in the laboratory is easier and less expensive" than mefloquine [1].

Medicinal Chemistry Drug Synthesis Mefloquine

High-Value Application Scenarios for 4-Amino-2,8-bis(trifluoromethyl)quinoline in Drug Discovery


Scaffold for Next-Generation Antimalarials Targeting Chloroquine-Resistant Strains

Utilize 4-amino-2,8-bis(trifluoromethyl)quinoline as the core scaffold for synthesizing novel 4-aminoquinoline derivatives. This scenario is supported by evidence that the 2,8-bis(trifluoromethyl) substitution pattern is essential for retaining activity against chloroquine-resistant *P. falciparum* [1]. Derivatization of the 4-amino group, as exemplified by the potent N-triazolyl hybrid (IC50 = 0.083 µM) [2], can yield compounds with high potency and improved synthetic tractability compared to mefloquine. This compound provides a direct entry into a chemical space known to circumvent common resistance mechanisms.

Lead Optimization for Novel Antitubercular Agents via 4-Amino Derivatization

Employ 4-amino-2,8-bis(trifluoromethyl)quinoline as the key intermediate for generating a focused library of 4-amino substituted analogs to be screened for antimycobacterial activity. As demonstrated by Mital et al. (2006), specific 4-amino substitutions on this exact core can yield a dramatic >10-fold improvement in MIC against *M. tuberculosis* H37Rv (from >6.25 µg/mL to <6.25 µg/mL) [3]. This scenario allows researchers to probe the SAR of the 4-position to discover new leads for tuberculosis, a disease in urgent need of new therapies.

Reference Standard for Analytical Method Development in Bis(trifluoromethyl)quinoline Research

Use 4-amino-2,8-bis(trifluoromethyl)quinoline as a well-characterized analytical reference standard. Its defined structure (C11H6F6N2), high purity (≥95% as verified by vendors ), and established physical properties (e.g., melting point 157-158°C ) make it suitable for calibrating HPLC, LC-MS, or NMR methods used in the characterization of more complex bis(trifluoromethyl)quinoline derivatives. This ensures accurate quantification and identity confirmation in both academic and industrial research settings.

Building Block for Fluorinated Heterocyclic Libraries and Chemical Biology Probes

Incorporate 4-amino-2,8-bis(trifluoromethyl)quinoline into diversity-oriented synthesis or parallel medicinal chemistry efforts to create libraries of fluorinated heterocycles. The presence of two metabolically stable trifluoromethyl groups imparts unique physicochemical properties (increased lipophilicity, metabolic stability) that are highly valued in chemical biology and drug discovery [1]. This compound serves as a versatile building block for constructing novel probes and lead-like molecules that explore chemical space beyond traditional 4-aminoquinolines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-2,8-bis(trifluoromethyl)-quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.